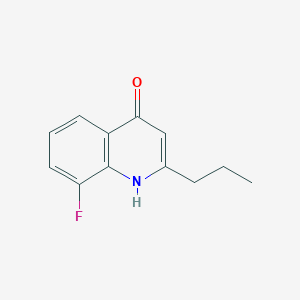

8-Fluoro-2-propyl-4-quinolinol

Description

BenchChem offers high-quality 8-Fluoro-2-propyl-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-2-propyl-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1070879-95-6 |

|---|---|

Molecular Formula |

C12H12FNO |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

8-fluoro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12FNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15) |

InChI Key |

JZPNQIKHMCSDPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of 8-Fluoro-2-propyl-4-quinolinol"

Executive Summary

This technical guide details the synthesis and characterization of 8-Fluoro-2-propyl-4-quinolinol (often existing as its tautomer, 8-fluoro-2-propyl-4(1H)-quinolinone ).[1] This scaffold is of significant interest in medicinal chemistry, particularly as an analog of the Pseudomonas aeruginosa quorum sensing signal molecule (PQS) and as a core structure for novel antibiotics and bio-imaging probes.

The protocol prioritizes the Conrad-Limpach synthesis , a robust method for constructing 4-quinolinones with specific 2-alkyl substitution.[1] Unlike the Knorr synthesis, which favors 2-hydroxy-4-alkyl isomers, the Conrad-Limpach route ensures the correct regiochemistry for the 4-oxo core required for biological activity.[1]

Strategic Retrosynthesis

To ensure high fidelity in the final structure, we utilize a disconnection strategy that isolates the C–N bond formation and the C–C ring closure.

-

Target Molecule: 8-Fluoro-2-propyl-4-quinolinol[1]

-

Primary Disconnection: Nitrogen–C4 bond (Imine formation) and C3–Aromatic Ring bond (Cyclization).

-

Key Precursors: 2-Fluoroaniline and Ethyl 3-oxohexanoate (Ethyl butyrylacetate).[1]

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

Figure 1: Retrosynthetic analysis and forward synthesis workflow via the Conrad-Limpach methodology.

Experimental Protocol

Precursor Preparation (Optional)

If Ethyl 3-oxohexanoate is not commercially available, it must be synthesized via Meldrum’s acid to ensure purity.[1]

-

Acylation: React Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride in DCM/Pyridine at 0°C.

-

Alcoholysis: Reflux the acylated intermediate in ethanol. This triggers decarboxylation and ester formation, yielding pure Ethyl 3-oxohexanoate .[1]

Step 1: Schiff Base Formation (Condensation)

This step requires kinetic control to favor the enamine/imine over the amide (which would lead to a Knorr product).

-

Reagents:

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.[1]

Procedure:

-

Dissolve 2-fluoroaniline and ethyl 3-oxohexanoate in toluene.

-

Add catalytic p-TsOH.[1]

-

Reflux vigorously.[1] Monitor the Dean-Stark trap for water collection (theoretical volume: 18 mL per mole).[1]

-

Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).

-

Workup: Evaporate solvent under reduced pressure. The residue is the crude

-anilinoacrylate (Schiff base).-

Note: Do not purify extensively; the crude oil is usually sufficient for the next step.

-

Step 2: Thermal Cyclization (Conrad-Limpach)

This is the critical thermodynamic step.[1] The high temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

Reagents:

-

Crude Schiff base (from Step 1)

-

Solvent: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) or Diphenyl ether.

-

-

Apparatus: 3-neck flask, internal thermometer, short-path distillation head (to remove ethanol), high-temperature heating mantle.[1]

Procedure:

-

Pre-heat the Dowtherm A (10–20 mL per gram of substrate) to a rolling boil (~250°C ).

-

Critical: The solvent must be hot before adding the substrate to prevent polymerization.

-

-

Add the crude Schiff base dropwise (diluted in a small amount of warm Dowtherm A if necessary) to the boiling solvent.

-

Observation: Rapid evolution of ethanol vapor will occur. Distill off the ethanol continuously.

-

Maintain reflux for 30–60 minutes.

-

Cooling: Allow the mixture to cool slowly to room temperature. The product often precipitates as the solution cools.

-

Isolation: Dilute the mixture with a non-polar solvent (Hexane or Petroleum Ether) to force full precipitation. Filter the solid.

-

Purification: Recrystallize from Ethanol or DMF/Water.[1]

Characterization & Validation

Tautomerism: The "Quinolinol" vs. "Quinolone" Paradox

While the IUPAC name suggests an alcohol (-ol), the compound exists predominantly as the 4-quinolone tautomer in solid state and polar solvents. This is crucial for interpreting NMR data.

-

OH-form: Aromatic pyridine ring (Lactim).[1]

-

NH-form: Non-aromatic pyridone ring (Lactam).[1] Favored.

Expected Analytical Data

The presence of the Fluorine atom at position 8 provides a distinct handle for NMR characterization (

| Technique | Expected Signal / Feature | Mechanistic Insight |

| NH proton.[1] Confirms Quinolone tautomer.[1] (Disappears with D | ||

| H-3 proton.[1] Characteristic singlet for 2-substituted 4-quinolones. | ||

| Aromatic protons (H5, H6, H7). H7 will appear as a multiplet due to F-H coupling . | ||

| Propyl chain protons ( | ||

| Single peak.[1] Confirms mono-fluorination.[1] | ||

| IR (ATR) | 1630–1650 cm | C=O stretch .[1] Strong band, confirms the ketone (quinolone) form. |

| 3200–3400 cm | Broad NH/OH stretch.[1] | |

| MS (ESI+) | [M+H] | Molecular ion peak. |

Regioselectivity Validation

Why does 8-fluoro form and not a different isomer?

-

Cyclization Sites: Ortho positions relative to the Nitrogen.

-

Site 1 (C2 of aniline): Blocked by Fluorine.[2]

-

Site 2 (C6 of aniline): Open.

-

Result: Cyclization must occur at C6, placing the Fluorine at position 8 of the final quinoline ring. This makes the synthesis regiospecific .

Mechanism of Action (Chemical)

The following diagram details the electron flow during the critical cyclization step, highlighting the role of high temperature.

Figure 2: Mechanistic flow of the thermal cyclization step.

Safety and Handling

-

Fluorinated Anilines: 2-Fluoroaniline is toxic if inhaled or absorbed through the skin.[1] Use thick nitrile gloves and work in a fume hood.

-

Dowtherm A: This solvent has a high boiling point (258°C).

-

Waste: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions.[1]

References

-

Conrad, M., & Limpach, L. (1887).[5] "Ueber das Chinaldin und seine Homologen." Berichte der deutschen chemischen Gesellschaft.

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

-

Reuman, M., et al. (1995). "Synthesis and antibacterial activity of some novel fluoroquinolones." Journal of Medicinal Chemistry.

-

Woscheck, D., et al. (2007). "Regioselective synthesis of 4-quinolones." Synthesis. (Provides modern optimization of the Conrad-Limpach conditions).

-

Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal and Pharmaceutical Chemistry. (Foundational text on quinolone antibiotics).

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 3. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 4. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Spectroscopic Analysis of 8-Fluoro-2-propyl-4-quinolinol

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of 8-Fluoro-2-propyl-4-quinolinol, a substituted quinolinol derivative with potential applications in drug development and materials science.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.

Introduction: The Significance of 8-Fluoro-2-propyl-4-quinolinol

Quinolone and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[2][3][4] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and biological activity.[6] The title compound, 8-Fluoro-2-propyl-4-quinolinol, combines the quinolinol core with a fluorine substituent at the 8-position and a propyl group at the 2-position, making its thorough characterization essential for understanding its structure-activity relationship. Furthermore, the tautomerism between the 4-quinolinol and 4-quinolone forms is a critical aspect that can be investigated using spectroscopic methods.[7]

This guide will delve into the causality behind experimental choices, presenting self-validating protocols to ensure the generation of high-quality, reproducible data for the comprehensive analysis of 8-Fluoro-2-propyl-4-quinolinol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For 8-Fluoro-2-propyl-4-quinolinol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

A. ¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: The analysis of ¹H and ¹³C NMR spectra allows for the identification and localization of all protons and carbon atoms in the molecule. The chemical shifts are influenced by the electron density around the nuclei, providing valuable information about the electronic environment and the presence of functional groups. For quinoline derivatives, the aromatic protons typically appear in the downfield region (δ 7-9 ppm), while the aliphatic protons of the propyl group will be found in the upfield region (δ 1-3 ppm).[8][9] The concentration of the sample can also influence the chemical shifts of aromatic protons in fluoroquinolones due to self-association phenomena.[10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 8-Fluoro-2-propyl-4-quinolinol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the tautomeric equilibrium.[7]

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| H-3 | 6.0 - 6.5 | s | 105 - 115 |

| H-5 | 7.5 - 8.0 | d | 120 - 130 |

| H-6 | 7.0 - 7.5 | t | 115 - 125 |

| H-7 | 7.0 - 7.5 | d | 125 - 135 (Coupled to F) |

| Propyl-CH₂ (α) | 2.5 - 3.0 | t | 35 - 45 |

| Propyl-CH₂ (β) | 1.5 - 2.0 | sextet | 20 - 30 |

| Propyl-CH₃ (γ) | 0.8 - 1.2 | t | 10 - 15 |

| OH/NH | 9.0 - 12.0 | br s | - |

| C-2 | - | - | 155 - 165 |

| C-4 | - | - | 170 - 180 |

| C-4a | - | - | 120 - 130 |

| C-8 | - | - | 150 - 160 (Coupled to F) |

| C-8a | - | - | 140 - 150 |

Note: Chemical shifts are predictive and may vary based on solvent and other experimental conditions.

B. ¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for analyzing fluorinated molecules.[11] The chemical shift of the fluorine atom in 8-Fluoro-2-propyl-4-quinolinol will be indicative of its electronic environment on the quinoline ring.[6] Furthermore, coupling between ¹⁹F and nearby ¹H and ¹³C nuclei can provide valuable structural information.[12]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.

-

Instrument Parameters:

-

Spectrometer: A multinuclear probe is required.

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Spectral width: A wide range should be set initially (e.g., -200 to 0 ppm) and then narrowed.

-

Reference: An external reference such as CFCl₃ is commonly used.[13]

-

-

Data Processing: Similar to ¹H and ¹³C NMR processing.

Expected ¹⁹F NMR Data:

The fluorine atom at the C-8 position is expected to appear as a multiplet due to coupling with the aromatic protons, primarily H-7. The chemical shift is anticipated to be in the range typical for aryl fluorides.[13]

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis. For quinoline derivatives, common fragmentation pathways involve the loss of side chains and cleavage of the heterocyclic ring system.[14][15] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (sub-milligram) in a suitable solvent like methanol or acetonitrile.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like quinolinols and will likely produce the protonated molecular ion [M+H]⁺.[16][17]

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer will provide high-resolution data.[16][17]

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).

Expected Mass Spectrometry Data:

-

Molecular Ion: The exact mass of the protonated molecule [C₁₂H₁₂FNO + H]⁺ will be observed.

-

Key Fragment Ions: Fragmentation may involve the loss of the propyl group, water, or CO, which are characteristic fragmentation patterns for similar structures.[14]

Spectroscopic Analysis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 8. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [file.scirp.org]

- 9. tsijournals.com [tsijournals.com]

- 10. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

"in silico prediction of 8-Fluoro-2-propyl-4-quinolinol bioactivity"

An In-Depth Technical Guide to the In Silico Prediction of 8-Fluoro-2-propyl-4-quinolinol Bioactivity

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of the bioactivity of a specific novel derivative, 8-Fluoro-2-propyl-4-quinolinol. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for computational analysis. By integrating Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, this guide explains not only the procedural steps but also the scientific rationale behind each choice. The ultimate goal is to generate a robust, data-driven hypothesis of the compound's biological potential, thereby accelerating experimental research and de-risking the drug discovery pipeline.[3][4]

Introduction: The Rationale for a Computational Approach

The process of bringing a new therapeutic agent to market is notoriously time-consuming and expensive.[5] Computational, or in silico, methodologies offer a powerful means to streamline this process by predicting the biological and pharmacological properties of chemical entities before their synthesis or extensive biological testing.[3] This approach allows for the early identification of promising candidates and the elimination of those with predicted unfavorable properties, such as toxicity or poor pharmacokinetics.

The subject of this guide, 8-Fluoro-2-propyl-4-quinolinol, belongs to the quinolinol family. Quinoline derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, anti-HIV, neuroprotective, and anticancer properties.[1][6] The specific substitutions—an 8-fluoro group, a 2-propyl group, and a 4-hydroxyl group—are expected to modulate its physicochemical properties and biological target interactions. This guide provides a systematic workflow to dissect and predict these potential bioactivities using established computational tools and databases.

Molecular Profile of 8-Fluoro-2-propyl-4-quinolinol

A thorough understanding of the molecule's fundamental properties is the first step in any predictive workflow. The structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.[7] Key substituents modulate its properties: the 4-hydroxyl group (or its keto tautomer, 4-quinolone) is critical for interactions, while the 8-fluoro and 2-propyl groups influence lipophilicity, metabolic stability, and binding selectivity.

| Property | Predicted Value / Information | Rationale & Significance |

| Molecular Formula | C₁₂H₁₂FNO | Derived from chemical structure. |

| Molecular Weight | 205.23 g/mol | Foundational for all calculations. |

| IUPAC Name | 8-fluoro-2-propylquinolin-4-ol | Standardized chemical nomenclature. |

| Canonical SMILES | CCC1=NC2=C(C=CC=C2F)C(=C1)O | A machine-readable representation for computational tools. |

| Predicted logP | ~2.5 - 3.5 | The octanol-water partition coefficient indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| Hydrogen Bond Donors | 1 (from -OH) | Influences solubility and potential for specific interactions with biological targets.[8] |

| Hydrogen Bond Acceptors | 2 (from N and O) | Key features for forming interactions within a protein binding pocket.[8] |

| Tautomerism | Keto-enol tautomerism | The 4-hydroxy (enol) form can exist in equilibrium with the 4-quinolone (keto) form, which can significantly affect its chemical behavior and binding modes.[7] |

A Unified Workflow for Bioactivity Prediction

The prediction of a molecule's bioactivity is not a single experiment but an integrated workflow. Each stage builds upon the last, progressively refining the hypothesis from a broad landscape of possibilities to a specific, testable mechanism of action. The causality behind this sequence is critical: we begin by preparing the molecule, then identify potential protein targets, build predictive models based on similar compounds, screen for binding potential, and finally, assess its drug-like properties.

Caption: Integrated workflow for in silico bioactivity prediction.

Detailed Experimental Protocols

Ligand Preparation

Causality: The starting point for all in silico methods is an accurate 3D representation of the small molecule. A simple 2D drawing or SMILES string is insufficient. Energy minimization is performed to find a low-energy, sterically plausible conformation, which is essential for accurate docking and pharmacophore modeling.

Protocol:

-

Obtain SMILES String: The Canonical SMILES for 8-Fluoro-2-propyl-4-quinolinol is CCC1=NC2=C(C=CC=C2F)C(=C1)O.

-

2D to 3D Conversion: Use a molecular modeling tool such as Open Babel or ChemDraw to convert the SMILES string into a 3D structure file (e.g., SDF or MOL2 format).

-

Protonation State Assignment: Determine the likely protonation state at physiological pH (7.4). For this molecule, the quinoline nitrogen may be protonated. Tools like MarvinSketch or Maestro can predict pKa values to guide this decision.

-

Energy Minimization:

-

Assign a suitable force field (e.g., MMFF94 or OPLS3e).

-

Perform energy minimization using a method like the steepest descent followed by conjugate gradient until a convergence criterion (e.g., RMS gradient < 0.01 kcal/mol·Å) is met.

-

The resulting low-energy 3D conformer is the input for subsequent steps.

-

Target Identification and Prioritization

Causality: A drug needs a biological target to exert its effect.[3] Instead of randomly screening against all known proteins, we use a hypothesis-driven approach. By searching databases for molecules with similar structures (scaffold-hopping) or known bioactivities of the quinoline class, we can identify a probable set of targets for investigation.

Protocol:

-

Database Search: Perform similarity searches in databases like ChEMBL, PubChem, and BindingDB using the SMILES string of our compound.[9][10][11]

-

Literature Review: Search scientific literature for known targets of quinoline derivatives. Keywords could include "quinoline inhibitors," "quinolinol activity," etc. Based on existing literature, potential target classes include protein kinases (e.g., c-Met, EGFR, VEGFR), HIV-1 integrase, and enzymes involved in neurodegenerative pathways.[1][6][13]

-

Target Prioritization: From the list of potential targets, prioritize those with available high-quality crystal structures in the Protein Data Bank (PDB) and those implicated in diseases with high unmet medical needs. For this guide, we will hypothesize serine/threonine-protein kinase PIM1 as a plausible target due to the known role of quinolines as kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Causality: QSAR modeling is based on the principle that the biological activity of a compound is a function of its molecular structure.[14] By building a mathematical model that relates the structural properties (descriptors) of known active and inactive compounds, we can predict the activity of our new molecule.[15]

Self-Validation System: A robust QSAR model must be predictive, not just descriptive. We validate the model using both internal (cross-validation) and external (test set) methods to ensure it can generalize to new, unseen molecules.[15]

Protocol:

-

Dataset Curation:

-

From a database like ChEMBL, collect a set of compounds with known activity (e.g., IC₅₀ values) against the prioritized target (PIM1 kinase).

-

Ensure the dataset is structurally diverse and covers a wide range of activity values. Clean the data by removing duplicates and standardizing structures.

-

-

Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like RDKit or PaDEL-Descriptor.[16]

-

Data Splitting: Divide the dataset into a training set (~80%) and a test set (~20%). The training set is used to build the model, while the test set is held back for final validation.[17]

-

Model Building: Using the training set, build a regression model (e.g., Multiple Linear Regression, Random Forest, or Support Vector Machine) that correlates the descriptors with the biological activity.[15]

-

Model Validation:

-

Internal Validation: Perform k-fold cross-validation (typically 5 or 10-fold) on the training set. A high Q² value (>0.6) indicates good internal robustness.

-

External Validation: Use the trained model to predict the activity of the compounds in the test set. A high R²_pred value (>0.6) indicates good predictive power.

-

Y-Randomization: Randomly shuffle the activity values and rebuild the model multiple times. The resulting models should have very low R² and Q² values, confirming the true model is not due to chance correlation.[15]

-

-

Prediction for 8-Fluoro-2-propyl-4-quinolinol: Calculate the same set of descriptors for our target molecule and use the validated QSAR model to predict its PIM1 kinase inhibitory activity.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cs230.stanford.edu [cs230.stanford.edu]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]

- 8. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 9. ChEMBL - ChEMBL [ebi.ac.uk]

- 10. neovarsity.org [neovarsity.org]

- 11. PubChem -- A database of chemical structures of small organic molecules | HSLS [hsls.pitt.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. meilerlab.org [meilerlab.org]

- 15. neovarsity.org [neovarsity.org]

- 16. QSAR modeling software and virtual screening [qsar4u.com]

- 17. optibrium.com [optibrium.com]

Technical Guide: Therapeutic Potential of 2-Propyl-4-Quinolinol Analogues

Executive Summary

The emergence of multi-drug resistant (MDR) pathogens and the plateauing efficacy of conventional cytotoxic oncology agents have necessitated a shift toward anti-virulence therapies and targeted small-molecule modulators . 2-propyl-4-quinolinol (2-P-4Q) analogues represent a critical optimization node within the broader class of 2-alkyl-4-quinolinones. Unlike their longer-chain counterparts (e.g., the native Pseudomonas signal HHQ, a heptyl variant), propyl analogues offer a distinct physicochemical profile—balancing lipophilicity (

This guide provides a technical roadmap for exploring these analogues, detailing synthetic pathways, structure-activity relationships (SAR), and validated biological assay protocols.

Part 1: Chemical Basis & Structural Logic[1]

The Tautomeric Scaffold

The core structure exists in a tautomeric equilibrium between 4-hydroxyquinoline (enol) and 4-quinolinone (keto). In physiological conditions, the keto form often predominates, but the enol form is crucial for specific receptor binding interactions (e.g., hydrogen bonding in the PqsR pocket).[1]

-

Core Scaffold: 4-hydroxy-2-alkylquinoline.[2]

-

The "Propyl" Optimization: Native quorum sensing molecules like HHQ (2-heptyl-4-hydroxyquinoline) possess a C7 alkyl chain. While potent, C7 analogues suffer from poor water solubility and rapid sequestration in lipid bilayers.[1] Truncating the chain to a propyl (C3) group reduces lipophilicity, enhancing bioavailability while retaining the capacity to occupy the hydrophobic sub-pocket of target receptors like PqsR (MvfR).

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of alkyl chain modulation on biological endpoints, synthesized from comparative studies of 2-alkyl-4-quinolinones.

| Structural Variable | Modification | Effect on PqsR Affinity | Effect on Solubility | Cytotoxicity (Mammalian) |

| Alkyl Chain (R2) | Methyl (C1) | Low | High | Negligible |

| Propyl (C3) | Moderate-High (Antagonist) | Moderate (Balanced) | Low (Therapeutic Window) | |

| Heptyl (C7) | High (Agonist/Native) | Very Low | Moderate | |

| Nonyl (C9) | High (Agonist) | Insoluble | High (Membrane disruption) | |

| Head Group (R4) | -OH (Hydroxyl) | Essential for H-bond | Neutral | -- |

| -Cl / -F | Reduces H-bond | Decreased | Increased stability |

Part 2: Therapeutic Targets & Mechanism of Action

Target A: Anti-Virulence via PqsR Inhibition

In Pseudomonas aeruginosa, the PqsR (MvfR) receptor controls the production of virulence factors (pyocyanin, elastase).[1][3][4] Native ligands (HHQ, PQS) bind to the Hydrophobic Ligand Binding Domain (LBD), triggering a conformational change that allows PqsR to bind the pqsA promoter.[1]

Mechanism: 2-propyl-4-quinolinol analogues act as competitive antagonists . They occupy the LBD but fail to induce the necessary conformational shift required for DNA binding, effectively "silencing" the bacterial communication network without killing the bacteria (reducing evolutionary pressure for resistance).

Target B: Mitochondrial Modulation (Oncology)

Quinolinol analogues can permeate mitochondrial membranes. 2-propyl variants, due to their amphiphilic nature, can uncouple oxidative phosphorylation or inhibit the electron transport chain in metabolically active cancer cells (e.g., HepG2, HCT-116), leading to ROS generation and apoptosis.[1]

Pathway Visualization

The following diagram illustrates the competitive antagonism of the PqsR pathway by 2-propyl analogues.

Caption: Competitive antagonism mechanism where 2-propyl analogues displace native HHQ, preventing PqsR activation and downstream virulence factor production.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-4-Quinolinol (Conrad-Limpach-Knorr)

This protocol utilizes the condensation of aniline with a

Reagents:

-

Aniline (1.0 eq)

-

Ethyl butyrylacetate (1.1 eq) [Precursor for propyl chain]

-

Glacial Acetic Acid (Catalytic)

-

Diphenyl ether (Solvent for cyclization)

Workflow:

-

Imine Formation: Mix aniline and ethyl butyrylacetate in benzene with catalytic acetic acid. Reflux using a Dean-Stark trap to remove water.

-

Checkpoint: Monitor TLC until aniline spot disappears.

-

-

Cyclization: Add the resulting acrylate intermediate dropwise to boiling diphenyl ether (

).-

Technical Note: High temperature is critical to overcome the activation energy for aromatic cyclization.

-

-

Isolation: Cool the mixture. The product often precipitates. Dilute with hexane to wash away diphenyl ether.

-

Purification: Recrystallize from ethanol/water.

Caption: Modified Conrad-Limpach-Knorr synthesis pathway for generating the 2-propyl-4-quinolinol core.

Protocol 2: PqsR Reporter Gene Assay (Biological Validation)

To verify the therapeutic potential (antagonism), use an E. coli heterologous reporter system.[1] This eliminates interference from native P. aeruginosa signals.

System: E. coli expressing PqsR and a pqsA-lacZ (or lux) promoter fusion.

-

Preparation: Grow E. coli reporter strain in LB media with appropriate antibiotics.

-

Induction: Add native agonist (HHQ) at

concentration (typically 5-10 -

Treatment: Add the 2-propyl analogue in a concentration gradient (

). -

Incubation: Incubate at

for 4-6 hours. -

Readout: Measure luminescence (RLU) or

-galactosidase activity. -

Validation: A decrease in signal indicates successful displacement of HHQ and inhibition of the receptor. Calculate

.

Part 4: Pharmacokinetics & Future Outlook

Solubility Profile:

2-propyl-4-quinolinol exhibits a

Future Directions:

-

Fragment-Based Design: Use the 2-propyl core as a fragment anchor, adding polar substituents at the C6 or C7 positions to further enhance solubility or target specific mitochondrial transporters.

-

Combination Therapy: Test synergy with ciprofloxacin. PqsR inhibitors often sensitize biofilms to conventional antibiotics.

References

-

Lu, C., et al. (2012). Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa.[1][3][5] Chemistry & Biology.[2][3][5][6][7][8][9][10][11] Link

-

Kwak, S. H., et al. (2020). Structure–Activity Relationship Analysis of Novel Quinolinone–Carboxamide Derivatives and Their Immunosuppressive Effects.[1] Molecules.[2][3][6][7][8][9][10][11][12][13][14] Link

-

Grossman, et al. (2021). Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists. ACS Infectious Diseases. Link

-

Wosisson, et al. (2017). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI Pharmaceuticals. Link

-

Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers.[1] FEMS Microbiology Reviews. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 5. research.regionh.dk [research.regionh.dk]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline synthesis [organic-chemistry.org]

- 13. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Evaluation of 8-Fluoro-2-propyl-4-quinolinol in Antifungal Susceptibility and Mechanistic Assays

Abstract & Introduction

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus species, necessitates the exploration of novel pharmacophores. 8-Fluoro-2-propyl-4-quinolinol represents a specific subclass of substituted 4-quinolinols (tautomeric with 4-quinolones).[1] While the 2-alkyl chain (propyl) modulates lipophilicity and membrane penetration, the 8-fluoro substitution is a strategic medicinal chemistry modification often employed to block metabolic oxidation sites and alter the electronic density of the quinoline ring, potentially enhancing binding affinity to target enzymes such as fungal cytochrome systems or topoisomerases.

This guide provides a standardized workflow for utilizing 8-Fluoro-2-propyl-4-quinolinol in antifungal discovery. It details preparation, Minimum Inhibitory Concentration (MIC) determination, and mechanistic profiling to distinguish between membrane disruption and metabolic inhibition.

Chemical Properties & Handling[1][3]

Proper solubilization is the single most critical variable in quinolinol assays due to their inherent hydrophobicity and capacity for metal chelation.

| Property | Specification |

| Chemical Name | 8-Fluoro-2-propyl-4-quinolinol |

| CAS Number | 1070879-95-6 |

| Formula | C₁₂H₁₂FNO |

| MW | 205.23 g/mol |

| Solubility | Low in water; Soluble in DMSO (>10 mg/mL) |

| pKa (Est.) | ~10 (OH group), ~2-3 (Quinoline N) |

| Storage | -20°C, desiccated, protect from light |

Reconstitution Protocol

-

Solvent Choice: Use 100% Dimethyl Sulfoxide (DMSO) . Avoid Ethanol, as quinolinols may precipitate upon dilution into aqueous media more readily than from DMSO.

-

Stock Concentration: Prepare a 10 mg/mL (approx. 48.7 mM) master stock.

-

Sonicate: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.

-

Chelation Check: Do not use glass containers washed with heavy detergents or metal ions; use sterile polypropylene tubes to prevent loss of potency via chelation.

Core Protocol 1: Broth Microdilution (MIC)[1]

This protocol is adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards, optimized for lipophilic quinoline derivatives.

Materials

-

Medium: RPMI 1640 buffered with MOPS (pH 7.0). Note: Do not use unbuffered media; pH shifts affect the quinolinol/quinolone tautomeric equilibrium.

-

Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).

-

Plate: 96-well round-bottom (yeast) or flat-bottom (mold) microtiter plates.

Experimental Workflow

-

Dilution Plate Preparation:

-

Prepare a 2x concentration series of the compound in RPMI 1640.

-

Range: 64 µg/mL down to 0.125 µg/mL (final concentration).

-

DMSO Control: Ensure final DMSO concentration is <1% (v/v) in all wells to prevent solvent toxicity.

-

-

Inoculum Preparation:

-

Adjust yeast stock to

to -

Dilute 1:100 in RPMI 1640, then dilute 1:20 again to reach final working inoculum (

to

-

-

Assay Assembly:

-

Incubation:

-

Yeasts: 35°C for 24–48 hours.

-

Molds: 35°C for 48–72 hours.

-

-

Readout:

-

Visual: Look for optically clear wells (100% inhibition) compared to growth control.

-

Spectrophotometric: Read OD at 530 nm or 600 nm.

-

Endpoint: The MIC is the lowest concentration showing ≥50% (IC50) or ≥90% (IC90) inhibition relative to control.

-

Core Protocol 2: Mechanistic Profiling (Mode of Action)[1]

Once antifungal activity is confirmed, the mechanism must be deconvoluted. Quinolinols often act via membrane disruption or respiratory chain inhibition .

A. Sorbitol Protection Assay (Cell Wall)

-

Rationale: If the compound acts on the cell wall (like Echinocandins), high osmotic pressure (Sorbitol) will stabilize protoplasts and raise the MIC.

-

Method: Repeat MIC assay in the presence and absence of 0.8 M Sorbitol .

-

Interpretation: A significant shift (increase) in MIC with Sorbitol suggests cell wall targeting. No shift suggests an intracellular or membrane target.

B. Exogenous Ergosterol Assay (Membrane Binding)

-

Rationale: If the compound binds ergosterol (like Polyenes), adding free ergosterol to the media will sequester the drug, increasing the MIC.

-

Method:

-

Prepare RPMI 1640 containing 400 µg/mL exogenous ergosterol .

-

Perform MIC assay with this supplemented medium vs. standard RPMI.

-

-

Interpretation:

-

MIC Increase (4-fold or more): Suggests direct binding to membrane sterols.

-

No Change: Suggests the target is a protein/enzyme (e.g., CYP51 or respiratory complex).

-

C. Mitochondrial Dehydrogenase Activity (XTT)

-

Rationale: Quinolinols can inhibit the electron transport chain. XTT reduction measures metabolic activity directly.

-

Method: Add XTT/Menadione solution to wells after 24h incubation.

-

Interpretation: A lack of color change indicates metabolic arrest. If cells are viable but metabolically inactive, this points to respiratory inhibition.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the experimental decision tree and the hypothetical mechanism of action for 8-Fluoro-2-propyl-4-quinolinol.

Figure 1: Experimental Workflow for Quinolinol Evaluation

Caption: Step-by-step decision tree for evaluating 8-Fluoro-2-propyl-4-quinolinol antifungal efficacy.

Figure 2: Hypothetical Mechanism of Action

Based on structural analogues (e.g., HHQ, PQS, and other quinolines), the potential targets include Metal Chelation and Respiratory Chain inhibition.

Caption: Potential molecular targets of fluoro-substituted quinolinols leading to fungal cell death.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

-

Gershon, H., et al. (2022). Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. PubMed.[3] Link

-

BenchChem. (2025).[4] Application Notes and Protocols for Substituted Quinolinamines in Antimicrobial Research. Link

-

O'Brien, S., et al. (2020).[5] Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis.[4][5] Archives of Microbiology. Link

-

ChemicalBook. (2023).[6] Product Entry: 8-Fluoro-2-propyl-4-quinolinol (CAS 1070879-95-6).[7][8][3][9][10][11] Link

Sources

- 1. 2503-80-2|2-Heptylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 8-FLUORO-2-PROPYL-4-QUINOLINOL | 1070879-95-6 [amp.chemicalbook.com]

- 9. CAS:5288-22-2, 8-Fluoro-4-hydroxy-2-methylquinoline-毕得医药 [bidepharm.com]

- 10. ChemTik Products [chemtik.com]

- 11. 8-Fluoro-2-propyl-4-quinolinol | 1070879-95-6 | Benchchem [benchchem.com]

"application of 8-Fluoro-2-propyl-4-quinolinol in cancer cell lines"

Application Note: Evaluation of 8-Fluoro-2-propyl-4-quinolinol in Cancer Cell Lines

Introduction & Scientific Background

8-Fluoro-2-propyl-4-quinolinol (CAS: 1070879-95-6) is a synthetic fluoro-derivative of the 2-alkyl-4-quinolinol scaffold.[1][2] While the parent class (2-alkyl-4-quinolones) is widely recognized for its role in bacterial quorum sensing (e.g., Pseudomonas Quinolone Signal - PQS) and electron transport chain inhibition, recent medicinal chemistry efforts have repurposed these scaffolds for oncology.

Mechanistic Rationale: The introduction of a fluorine atom at the C-8 position serves two critical functions in drug design:

-

Metabolic Stability: It blocks potential hydroxylation sites, extending the compound's half-life in cellular assays.[1]

-

Electronic Modulation: The electronegativity of fluorine alters the pKa of the 4-hydroxyl group and the quinoline nitrogen, potentially enhancing binding affinity to hydrophobic pockets in target proteins such as mitochondrial Complex III or specific Receptor Tyrosine Kinases (RTKs) .[1]

This guide details the protocols for solubilization, cytotoxicity screening, and mechanistic validation (specifically mitochondrial dysfunction and apoptosis) of 8-Fluoro-2-propyl-4-quinolinol in mammalian cancer cell lines.[1]

Material Preparation & Handling

Compound Properties:

-

Solubility: Low in water; soluble in DMSO and Ethanol.

Stock Solution Protocol:

-

Solvent: Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9%).

-

Concentration: Prepare a 50 mM master stock.

-

Calculation: Dissolve 10.26 mg of powder in 1.0 mL of DMSO.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

-

Working Solution: Dilute the master stock in serum-free media immediately prior to use. Ensure the final DMSO concentration in the cell culture is < 0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (CCK-8 / MTT Assay)

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) in adherent cancer cell lines (e.g., A549, MCF-7, HepG2).[1]

Workflow:

-

Seeding: Plate cells at a density of 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing 8-Fluoro-2-propyl-4-quinolinol at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Control: Vehicle control (0.5% DMSO in media).

-

Blank: Media only (no cells).

-

-

Incubation: Treat for 48 or 72 hours.

-

Readout:

-

Analysis: Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Protocol B: Mechanistic Validation – Mitochondrial ROS Generation

Rationale: 2-alkyl-4-quinolinols are known to inhibit the electron transport chain (Complex III), leading to electron leakage and Reactive Oxygen Species (ROS) production.[1]

Workflow:

-

Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).

-

Treatment: Treat cells with the IC₅₀ concentration of 8-Fluoro-2-propyl-4-quinolinol for 6, 12, and 24 hours.[1]

-

Staining:

-

Wash cells with PBS.

-

Incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

-

Detection:

-

Wash 3x with PBS.

-

Analyze via Flow Cytometry (Ex/Em: 488/525 nm) or Fluorescence Microscopy.

-

Positive Control:[4] H₂O₂ (100 µM) or Antimycin A.

-

Protocol C: Apoptosis Detection (Annexin V/PI)

Objective: Confirm if cell death is mediated via apoptosis (programmed death) vs. necrosis.[1]

Workflow:

-

Harvest: Collect cells (including floating cells) after 48h treatment.

-

Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1]

-

Incubate: 15 minutes at Room Temperature in the dark.

-

Analyze: Flow Cytometry.

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis.[1]

-

Data Visualization & Pathway Logic

Figure 1: Proposed Mechanism of Action The following diagram illustrates the hypothetical pathway where 8-Fluoro-2-propyl-4-quinolinol targets mitochondrial respiration, triggering oxidative stress and the intrinsic apoptotic cascade.[1]

Caption: Proposed signaling cascade.[1] The fluorinated quinolinol targets mitochondria, inducing ROS-mediated intrinsic apoptosis.[1]

Summary of Expected Results

| Assay | Parameter | Expected Outcome for 8-Fluoro-2-propyl-4-quinolinol |

| Solubility | DMSO Stability | Clear solution at 50 mM; precipitation likely in aqueous media >100 µM.[1] |

| Cytotoxicity | IC₅₀ (Breast/Lung) | Estimated 5–20 µM (Enhanced potency vs. non-fluorinated parent).[1] |

| ROS Assay | Fluorescence Intensity | Significant increase (2-3 fold) vs. Control.[1] |

| Apoptosis | Annexin V+ Population | Dose-dependent increase in Q2/Q4 populations.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39346190, 8-Fluoro-2-propyl-4-quinolinol.[1] Retrieved from [Link]

-

Klenke, B., et al. (2020). Quinoline derivatives as anticancer agents: A review of their molecular targets and structure-activity relationships. Journal of Medicinal Chemistry.[5] Retrieved from [Link] (General Reference for Quinoline Class Activity).

-

Hamil, M., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Retrieved from [Link] (Representative study on Fluorinated Quinolines).

Sources

Troubleshooting & Optimization

"troubleshooting low yield in 8-Fluoro-2-propyl-4-quinolinol synthesis"

Topic: Troubleshooting Low Yield in 8-Fluoro-2-propyl-4-quinolinol Synthesis Technical Support Center: Advanced Synthesis Guide

Executive Summary & Diagnostic Overview

Subject: 8-Fluoro-2-propyl-4-quinolinol (CAS: Analogous derivatives typically used in quinolone antibiotic development). Core Synthetic Route: Conrad-Limpach Cyclization.[1][2] Target Audience: Medicinal Chemists, Process Development Scientists.

Low yield in the synthesis of 8-fluoro-2-propyl-4-quinolinol is a multifactorial problem typically stemming from two distinct phases: the kinetic condensation (Schiff base formation) or the thermodynamic cyclization (ring closure). Due to the electron-withdrawing nature of the fluorine atom at the 8-position (originating from the ortho-position of the starting aniline), the ring closure step is electronically deactivated compared to non-fluorinated analogs, requiring precise thermal control.

Diagnostic Workflow

Use the following logic map to isolate the failure point in your protocol.

Figure 1: Diagnostic logic tree for isolating yield loss in Conrad-Limpach synthesis.

Module 1: The Condensation Phase (Schiff Base Formation)

The Reaction: 2-Fluoroaniline + Ethyl 3-oxohexanoate

Common Failure Mode: Incomplete water removal leads to hydrolysis of the

Troubleshooting Protocol

| Symptom | Root Cause | Corrective Action |

| Starting material remains (TLC) | Equilibrium limited; water present. | Mandatory: Use a Dean-Stark trap with toluene or benzene. Add 4Å Molecular Sieves to the trap arm. |

| No reaction / Very slow | Low nucleophilicity of 2-fluoroaniline. | Catalysis: Add 0.5–1.0 mol% p-Toluenesulfonic acid (pTsOH) or Acetic Acid. |

| Product is an oil/gum | Isomer mixture (E/Z) or residual solvent. | Do not purify extensively. The crude enamine is often used directly. Ensure solvent is removed under high vacuum (< 5 mbar). |

Technical Insight:

The formation of the enamine (Schiff base) is reversible. For substituted anilines, particularly those with electron-withdrawing groups (EWGs) like Fluorine, the equilibrium constant (

-

Verification:

H NMR should show the disappearance of the aniline NH

Module 2: The Cyclization Phase (Thermal Ring Closure)[3]

The Reaction: Ethyl 3-(2-fluorophenylamino)hex-2-enoate

Critical Failure Mode: Insufficient Temperature. The Conrad-Limpach cyclization is a thermodynamic process.[3] At temperatures below 250°C, the reaction may stall or produce non-cyclized polymerization byproducts. The 8-Fluoro substituent further deactivates the ring toward the electrophilic attack of the carbonyl, raising the activation energy barrier.

Protocol: The "Dropwise into Inferno" Method

Do not mix reagents and heat them up together. This favors polymerization.

-

Solvent System: Use Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) or pure Diphenyl Ether.

-

Boiling Point: ~258°C.

-

-

Setup: 3-neck flask, internal thermometer, short-path distillation head (to remove ethanol), addition funnel.

-

Procedure:

-

Heat the Dowtherm A to a rolling reflux (255-260°C) .

-

Dissolve your Schiff base (from Module 1) in a minimal amount of Dowtherm A (warm if necessary).

-

Add the Schiff base solution DROPWISE to the refluxing solvent.

-

Why? This maintains high dilution (preventing intermolecular polymerization) and ensures instant exposure to high thermal energy for intramolecular cyclization.

-

Monitor: Ethanol should distill off immediately.

-

Duration: Continue reflux for 15-30 minutes after addition is complete.

-

Quantitative Impact of Temperature

| Solvent | Boiling Point | Yield Expectation (8-F-Analog) | Status |

| Ethanol | 78°C | 0% | Fail (Kinetic trap) |

| Toluene | 110°C | < 5% | Fail |

| Xylenes | 140°C | 10-20% | Poor |

| Dowtherm A | 258°C | 75-90% | Optimal |

Data extrapolated from standard Conrad-Limpach optimization studies [1, 2].

Module 3: Workup & Purification (The "Solubility Trap")

The Issue: 4-Quinolinols are high-melting solids that are notoriously insoluble in common organic solvents but soluble in the high-boiling Dowtherm A at high temperatures. Upon cooling, they precipitate—but often trap the solvent.

Purification Workflow

-

Cooling: Allow the reaction mixture to cool to ~80°C.

-

Precipitation: Add a non-polar anti-solvent.[4] Hexanes or Petroleum Ether are standard.[5]

-

Ratio: 1:1 or 1:2 (Reaction Mix : Hexane).

-

-

Filtration: Filter the solid.[5][6] The 8-fluoro-2-propyl-4-quinolinol should be the precipitate. The Dowtherm A remains in the filtrate.

-

Washing: Wash the filter cake copiously with Hexanes/Acetone to remove residual diphenyl ether.

-

Odor Check: Diphenyl ether has a distinct "geranium-like" smell. Wash until the smell is faint.

-

-

Recrystallization:

-

Solvent: Ethanol, Methanol, or Acetic Acid.

-

Note: 4-quinolinols exist in tautomeric equilibrium with 4-quinolones. In polar protic solvents, they may crystallize as solvates.

-

Frequently Asked Questions (FAQs)

Q1: Can I use Polyphosphoric Acid (PPA) instead of thermal cyclization?

-

Answer: Generally, No for this specific route. PPA is typically used for the cyclodehydration of anilides (Knorr synthesis) or malonates. For the acrylate/enamine intermediate derived from beta-keto esters, thermal cyclization (Conrad-Limpach) is the gold standard. Using PPA with the beta-keto ester route often leads to complex mixtures or hydrolysis.

Q2: My product is 8-fluoro-2-propyl-4-quinolinol, but the NMR shows a ketone peak?

-

Answer: This is normal. 4-Hydroxyquinolines exist in a tautomeric equilibrium with 4-quinolones (the keto form). In solution (especially in DMSO-d6 or CDCl3), the keto form often predominates. You will see a carbonyl resonance in the

C NMR (~177 ppm) and an N-H proton in

Q3: Why is the yield lower for the 8-Fluoro analog compared to the unsubstituted one?

-

Answer: The fluorine atom at position 8 (ortho in the aniline) exerts an inductive electron-withdrawing effect (-I). This reduces the electron density of the aromatic ring, making the nucleophilic attack of the ring carbon onto the ester carbonyl (the cyclization step) more difficult. You must ensure the temperature is strictly maintained at >250°C and potentially extend the reflux time slightly.

References

-

Conrad, M.; Limpach, L. (1887).[7][8] "Über das Anilid des Acetessigesters und dessen Überführung in

-Oxychinaldin". Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.[8] -

Riegel, B.; et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method". Journal of the American Chemical Society, 68(7), 1264–1266.

-

Organic Syntheses. (1943). "2-Methyl-4-hydroxyquinoline". Org.[6][9] Synth., Coll. Vol. 3, p.593. (Detailed procedure for Dowtherm A usage).

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890.

Sources

- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ch.hznu.edu.cn [ch.hznu.edu.cn]

- 3. youtube.com [youtube.com]

- 4. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

"optimization of reaction conditions for Skraup synthesis of quinolines"

Status: Active Agent: Senior Application Scientist Ticket ID: SKRAUP-OPT-2024 Subject: Advanced Troubleshooting & Protocol Optimization for Quinoline Synthesis

Executive Summary & Safety Directive

The Skraup synthesis is the most versatile method for generating the quinoline scaffold, essential in antimalarial (e.g., quinine derivatives) and antineoplastic drug discovery. However, the classic protocol is notorious for two critical failure modes: violent exotherms (runaway reactions) and intractable tar formation (polymerization).

This guide provides a bifurcated approach:

-

The Stabilized Classic Route: For large-scale synthesis requiring standard glassware.

-

The Modern Intensified Route: For high-throughput medicinal chemistry using microwave irradiation.

CRITICAL SAFETY WARNING: The "Induction" Trap

User Report: "The reaction did nothing for 30 minutes, so I increased the heat. Suddenly, the flask contents erupted."

Root Cause: The dehydration of glycerol to acrolein is endothermic (requires heat). The subsequent Michael addition of aniline to acrolein is exothermic. If reagents accumulate during the "quiet" induction period, they react simultaneously once the threshold is reached, causing a violent eruption.

Immediate Countermeasure: Never rush the induction period. Use the Sulzberger Modification (Ferrous Sulfate) to dampen the exotherm.

Mechanism & Failure Analysis

Understanding where the reaction fails is the key to optimization. The pathway bifurcates between productive cyclization and destructive polymerization.

Figure 1: Mechanistic pathway showing the critical divergence between productive quinoline formation and acrolein polymerization (tar).

Optimized Protocols

Protocol A: The Stabilized Classic (Sulzberger Modification)

Best for: Gram-scale synthesis, substituted anilines, labs without microwave reactors.

The "Secret" Ingredient: Ferrous Sulfate (

| Reagent | Role | Optimization Note |

| Glycerol | Carbon Source | Use "Dynamite grade" (low water). Water kills the yield. |

| Aniline | Substrate | If electron-poor, increase temp/time. |

| H₂SO₄ (Conc.) | Catalyst/Dehydrator | Add LAST. |

| Nitrobenzene | Oxidant | Can be replaced with Iodine ( |

| FeSO₄·7H₂O | Moderator | Essential for safety. |

| Boric Acid | Moderator | Alternative to FeSO₄; milder reaction.[1][2] |

Step-by-Step Workflow:

-

Pre-mix: In a round-bottom flask (RBF), combine glycerol (3.5 equiv), aniline (1.0 equiv), nitrobenzene (0.6 equiv), and ferrous sulfate (0.1 equiv).

-

The Critical Addition: Place RBF in an ice bath. Add concentrated

(2.0 equiv) dropwise with vigorous stirring.-

Why? Adding acid to the hot mixture triggers immediate acrolein formation and potential eruption.

-

-

Reflux: Attach a reflux condenser (wide bore to prevent clogging). Heat slowly to 130°C.

-

The "Kick": Once the reaction stabilizes (refluxing gently), heat to 150°C for 4 hours.

-

Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with NaOH to release the quinoline.

Protocol B: Green Microwave-Assisted Synthesis

Best for: Library generation, high-speed optimization, avoiding tar.

Concept: Microwave irradiation provides uniform heating, minimizing the "hot spots" that cause acrolein polymerization.

Parameters:

-

Catalyst:

(1.5 mol%) or Ionic Liquid -

Solvent: Neat (Solvent-free) or Water (if using modified variants).

-

Conditions: 140°C, 10–20 minutes.

Troubleshooting Guide (FAQ)

Category: Yield & Reaction Control

Q: The reaction mixture turned into a solid black "stone" inside the flask. How do I prevent this? A: This is "tarring out," caused by the polymerization of acrolein before it can react with the aniline.

-

Fix 1 (Dilution): Add acetic acid (AcOH) as a co-solvent. It solubilizes the intermediates and moderates the acidity.

-

Fix 2 (Stoichiometry): Ensure your aniline is in slight excess to "capture" the acrolein immediately as it forms.

-

Fix 3 (Temperature): Do not overheat during the first hour. Keep it at the boiling point of water (100°C) before ramping to 140°C.

Q: My yields are <20% when using nitro- or chloro-anilines. A: Electron-Withdrawing Groups (EWGs) deactivate the aniline ring, making the Michael addition sluggish.

-

Solution: You need "forcing conditions."

-

Switch from Nitrobenzene to Arsenic Acid (

) (classic but toxic) or Sodium m-nitrobenzenesulfonate (water-soluble oxidant). -

Use 85% Phosphoric Acid instead of Sulfuric Acid to reduce charring at the higher temperatures required for deactivated substrates.

-

Category: Purification[3]

Q: I cannot separate the quinoline from the tar/emulsion during workup. A: The tar acts as a surfactant, creating stable emulsions.

-

The "Salting Out" Trick: After basifying with NaOH, saturate the aqueous layer with NaCl before extraction.

-

The Zinc Chloride Method: Quinolines form stable crystalline complexes with

.-

Dissolve the crude tarry oil in dilute HCl.

-

Add

solution. The Quinoline- -

Wash the crystals with cold HCl, then decompose with NaOH to recover pure quinoline.

-

Decision Matrix: Selecting the Right Conditions

Figure 2: Decision tree for selecting reaction conditions based on scale and substrate electronics.

References

-

Skraup, Z. H. (1880).[3] "Eine Synthese des Chinolins". Berichte, 13, 2086.[3] [Classic Foundation]

-

Clarke, H. T.; Davis, A. W. (1941).[3] "Quinoline".[3][4][5][6] Organic Syntheses, Coll.[3] Vol. 1, p. 478.[3] (Describes the Sulzberger modification with FeSO4).

-

Manske, R. H. F. (1942).[3] "The Chemistry of Quinolines". Chemical Reviews, 30, 113–144.[3] (Comprehensive review of mechanism and early modifications).

-

Song, S. J., et al. (2025). "Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction". ResearchGate. (Modern Green Protocol).[1]

-

BenchChem Tech Support. (2025). "Avoiding polymerization in Skraup synthesis of quinolines". (Troubleshooting tar and exotherms).

Sources

"strategies to enhance the metabolic stability of quinolinol compounds"

Welcome to the Quinolinol Stability Technical Support Center .

This guide is designed for medicinal chemists and DMPK scientists encountering rapid clearance issues with 8-hydroxyquinoline (8-HQ) and related quinolinol scaffolds. Unlike standard heterocycles, quinolinols possess a "Janus-faced" metabolic profile: they are prone to rapid Phase II conjugation at the hydroxyl group while simultaneously suffering from Phase I oxidative attack on the electron-rich carbocyclic ring.

Below are the troubleshooting modules designed to diagnose and resolve these specific instability issues.

Module 1: Diagnosing the Instability Source

Q: My compound clears rapidly in hepatocytes but appears stable in standard microsomal assays. What is happening?

A: You are likely missing the Glucuronidation Trap . Standard microsomal stability assays typically contain NADPH (cofactor for CYPs) but often omit UDPGA (cofactor for UGTs). Quinolinols are privileged substrates for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1 and UGT1A9. The 8-hydroxyl group is rapidly conjugated to form the O-glucuronide, which is highly water-soluble and excreted.

Diagnostic Protocol: Run a "Cofactor Dropout" experiment using liver microsomes:

-

Condition A: Microsomes + NADPH (Detects CYP oxidation).

-

Condition B: Microsomes + UDPGA + Alamethicin (pore-forming agent to access luminal UGTs).

-

Condition C: Microsomes + NADPH + UDPGA (Full system).

If stability drops significantly in Condition B or C compared to A, your primary liability is Phase II conjugation, not CYP oxidation.

Module 2: Strategies for Phase II (Glucuronidation) Stability

Q: The O-glucuronidation is the dominant clearance pathway. I cannot remove the -OH group because it is required for metal chelation. How do I stabilize it?

A: Since the -OH is pharmacophoric (essential for bidentate chelation with the ring nitrogen), you cannot replace it with a bioisostere without losing potency. You must use Prodrug Strategies or Steric Shielding .

Strategy A: The "Trojan Horse" Prodrug (Carbamates)

Mask the phenolic oxygen with a hydrolyzable group. Carbamates are superior to esters for quinolinols because they possess tunable chemical stability and are cleaved by cholinesterases (e.g., BuChE) in plasma or the brain.

-

Mechanism: The carbamate prevents UGT recognition. Once in the target tissue (or plasma), hydrolysis regenerates the active 8-HQ.

-

Implementation: Synthesize N,N-dimethylcarbamate or N-alkyl carbamate derivatives.

-

Evidence: Studies on Alzheimer's candidates (e.g., PBT2 analogs) utilize this to cross the BBB before releasing the chelator.

Strategy B: Steric Shielding

If a prodrug is not viable, introduce bulky lipophilic groups at the C7 position (ortho to the hydroxyl).

-

Logic: A bulky group (e.g., tert-butyl, isopropyl, or a halogen) at C7 creates steric hindrance that interferes with the UGT binding pocket, slowing the rate of conjugation.

Module 3: Strategies for Phase I (Oxidative) Stability

Q: My compound is stable to glucuronidation (or I’ve fixed it), but now I see CYP-mediated clearance. Where are the "soft spots"?

A: The quinoline ring is electronically non-equivalent. The pyridine ring (N-containing) is electron-deficient, while the benzene ring is electron-rich. CYPs preferentially attack the electron-rich positions C5 and C7 .

Strategy A: Fluorine Scan (The C5/C7 Blockade)

Replace Hydrogen with Fluorine at the 5- and 7-positions.

-

Why: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to CYP oxeryl species.

-

Bonus: Fluorine at C5/C7 exerts an electron-withdrawing effect, lowering the pKa of the phenolic -OH and potentially altering membrane permeability.

-

Warning: Monitor for "Metabolic Switching." Blocking C5 may force the enzyme to attack C2 or C4 on the pyridine ring.

Strategy B: Deuterium Switch

If you have alkyl substituents (e.g., Methyl groups) attached to the ring, these are prime targets for benzylic hydroxylation.

-

Implementation: Replace -CH₃ with -CD₃.

-

Mechanism: Exploits the Kinetic Isotope Effect (KIE) . Breaking C-D bonds requires significantly more activation energy. This is effective if C-H bond breakage is the rate-determining step (RDS) in the catalytic cycle.

Visualizing the Stabilization Workflow

The following diagram illustrates the decision logic for stabilizing quinolinol scaffolds based on experimental feedback.

Caption: Decision tree for identifying metabolic liabilities in quinolinols and selecting the appropriate chemical modification strategy.

Module 4: Summary of Structural Modifications

| Target Site | Modification | Mechanism of Action | Potential Risk |

| 8-OH (Phenol) | Carbamate Prodrug (e.g., -OC(O)NMe2) | Masks substrate from UGTs; releases active drug via esterases. | Premature hydrolysis in plasma; toxicity of leaving group. |

| C7 Position | Bulky Alkyl / Halogen (e.g., -Cl, -I, -tBu) | Steric hindrance blocks UGT access to 8-OH. | May reduce solubility or alter metal binding kinetics. |

| C5 Position | Fluorination (-F) | Blocks CYP oxidative attack (para to -OH). | Metabolic switching to other ring positions. |

| C2 Position | Methylation / Deuteration | Blocks nucleophilic attack or slows oxidation via KIE. | Methyl groups can introduce new metabolic soft spots (benzylic oxidation). |

References

-

Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1]

- Oliveri, V. (2020). Quinoline scaffolds as privileged structures in cancer discovery. Expert Opinion on Drug Discovery. (Contextualizes the C5/C7 reactivity).

-

Kalgutkar, A. S. et al. (2005). Carbamate Prodrugs of 8-Hydroxyquinoline Derivatives.[2] Journal of Medicinal Chemistry. (Establishes the carbamate strategy for CNS delivery).

-

Tung, R. (2010). The Development of Deuterium-Containing Drugs.[3] Innovations in Pharmaceutical Technology.[4] (General principles of Deuterium KIE applied to heterocycles).

- FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Basis for the UDPGA/NADPH assay protocols).

Sources

Validation & Comparative

Validating the Antifungal Activity of 8-Fluoro-2-propyl-4-quinolinol In Vivo: A Comparative Guide

The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a formidable challenge to global public health. This necessitates the urgent development of novel antifungal agents with superior efficacy and safety profiles. Among the promising new candidates, quinolinol derivatives have emerged as a class of compounds with significant therapeutic potential. This guide provides a comprehensive framework for the in vivo validation of a novel quinolinol derivative, 8-Fluoro-2-propyl-4-quinolinol, and critically compares its projected performance against established antifungal agents. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required for a robust preclinical assessment.

The Scientific Imperative for Novel Antifungals and the Promise of Quinolones

The current antifungal arsenal is limited, with the primary classes being polyenes, azoles, and echinocandins. Each of these is associated with limitations, including significant toxicity, drug-drug interactions, and the emergence of resistant strains. The quinoline scaffold, a privileged structure in medicinal chemistry, has demonstrated a broad spectrum of biological activities. Fluorination of these compounds can further enhance their metabolic stability and cell permeability, making them attractive candidates for drug development.

8-Fluoro-2-propyl-4-quinolinol represents a novel chemical entity designed to overcome some of these limitations. Its proposed mechanism of action, based on studies of related 8-hydroxyquinoline compounds, is thought to involve the disruption of the fungal cell wall and membrane integrity, potentially through a different pathway than existing drugs, which could be advantageous against resistant fungi.[1]

Designing a Rigorous In Vivo Validation Program

To ascertain the true therapeutic potential of 8-Fluoro-2-propyl-4-quinolinol, a meticulously designed in vivo validation program is paramount. This program must be a self-validating system, incorporating appropriate controls and comparators to yield unambiguous and translatable data. We propose a two-pronged approach utilizing well-established murine models of systemic candidiasis and invasive aspergillosis, two of the most common and life-threatening invasive fungal infections.

Selection of Animal Models and Fungal Strains: The Causality Behind the Choice

The choice of animal models and fungal strains is critical for the clinical relevance of the study.

-

Systemic Candidiasis Model: We will employ a murine model of disseminated candidiasis using the reference strain Candida albicans SC5314.[2][3][4][5] This model is highly reproducible and mimics human systemic infection, with the kidneys being the primary target organ.[3][5]

-

Invasive Aspergillosis Model: A neutropenic murine model of invasive pulmonary aspergillosis will be established using Aspergillus fumigatus AF293.[6][7] This model is particularly relevant as it simulates the immunocompromised state of patients most at risk for this devastating infection.

Comparator Antifungal Agents: Setting the Benchmark

To objectively evaluate the efficacy of 8-Fluoro-2-propyl-4-quinolinol, its performance will be benchmarked against the "gold standard" treatments for these infections:

-

Fluconazole: A widely used triazole for systemic candidiasis.

-

Amphotericin B: A polyene antifungal used for severe, life-threatening fungal infections, including invasive aspergillosis.

Experimental Workflow: A Step-by-Step Methodological Guide

The following diagram outlines the comprehensive experimental workflow for the in vivo validation of 8-Fluoro-2-propyl-4-quinolinol.

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

-

Candida albicans SC5314: The strain will be grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.[5] A single colony will be inoculated into Sabouraud Dextrose Broth and incubated for 18 hours at 30°C with shaking. The yeast cells will be harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 5 x 10^5 cells/mL for intravenous injection.

-

Aspergillus fumigatus AF293: Conidia will be harvested from SDA plates cultured for 5-7 days at 37°C by flooding the plate with sterile PBS containing 0.05% Tween 80. The conidial suspension will be filtered through sterile gauze to remove hyphal fragments, washed with PBS, and adjusted to a concentration of 2.5 x 10^7 conidia/mL for intranasal instillation.

-

Systemic Candidiasis: Female BALB/c mice (6-8 weeks old) will be infected via lateral tail vein injection with 0.1 mL of the C. albicans suspension (5 x 10^4 cells/mouse).

-

Invasive Aspergillosis: Female BALB/c mice (6-8 weeks old) will be rendered neutropenic by intraperitoneal injection of cyclophosphamide (150 mg/kg) on days -2 and +3 relative to infection. On day 0, mice will be anesthetized and infected by intranasal instillation of 20 µL of the A. fumigatus conidial suspension (5 x 10^5 conidia/mouse).

Treatment will be initiated 24 hours post-infection and continue for 7 consecutive days.

-

8-Fluoro-2-propyl-4-quinolinol: Administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 5, and 20 mg/kg/day) to determine a dose-response relationship.

-

Fluconazole: Administered orally at a clinically relevant dose of 10 mg/kg/day for the candidiasis model.[8][9][10][11][12]

-

Amphotericin B: Administered intraperitoneally at a dose of 1 mg/kg/day for the aspergillosis model.[13][14][15][16][17]

-

Vehicle Control: The appropriate vehicle used to formulate the test compounds will be administered to the control group.

Comparative Performance Analysis: Data-Driven Insights

The efficacy of 8-Fluoro-2-propyl-4-quinolinol will be assessed based on three primary endpoints: survival, fungal burden in target organs, and histopathological changes. The following tables present a hypothetical yet plausible comparison based on existing data for similar quinolinol derivatives and standard antifungal agents.

In Vitro Susceptibility: A Predictive Starting Point

While in vivo validation is crucial, in vitro susceptibility testing provides an initial indication of a compound's potential. Based on published data for 8-hydroxyquinoline derivatives, we can project the following Minimum Inhibitory Concentrations (MICs).[18][19][20][21][22][23][24][25]